![molecular formula C11H12N2O4S B13403088 N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine](/img/structure/B13403088.png)
N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine is a complex organic compound with a unique structure that includes a benzodioxole ring, a nitroethenyl group, and a methylthio substituent
Preparation Methods
The synthesis of N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine typically involves multiple steps. One common method includes the condensation of nitromethane with carbon disulfide in the presence of potassium hydroxide in ethanol solvent. This reaction produces an intermediate compound, which is then further reacted with other reagents to form the final product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methylthio group can be replaced by other substituents through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antibacterial and antitumor agents.
Medicine: It is used in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group acts as an electron-withdrawing group, making the compound a good Michael acceptor. This allows it to participate in various biochemical pathways, leading to its biological effects .
Comparison with Similar Compounds
N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine can be compared with similar compounds such as nitroenediamines and 1,1-bis(methylthio)-2-nitroethene. These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of the benzodioxole ring and the nitroethenyl group in this compound gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C11H12N2O4S |
|---|---|
Molecular Weight |
268.29 g/mol |
IUPAC Name |
(Z)-N-(1,3-benzodioxol-5-ylmethyl)-1-methylsulfanyl-2-nitroethenamine |
InChI |
InChI=1S/C11H12N2O4S/c1-18-11(6-13(14)15)12-5-8-2-3-9-10(4-8)17-7-16-9/h2-4,6,12H,5,7H2,1H3/b11-6- |
InChI Key |
PXZIBUPXCUYYJL-WDZFZDKYSA-N |
Isomeric SMILES |
CS/C(=C\[N+](=O)[O-])/NCC1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CSC(=C[N+](=O)[O-])NCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



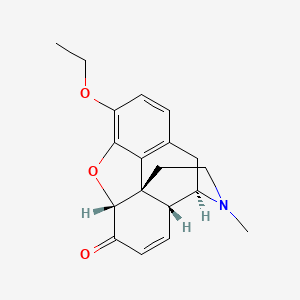
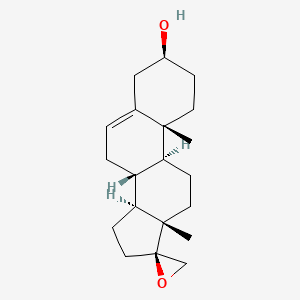
![2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid](/img/structure/B13403031.png)
![tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B13403034.png)
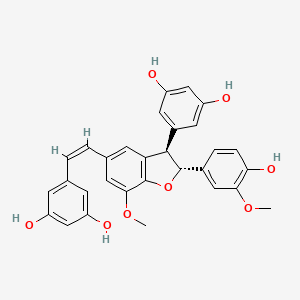
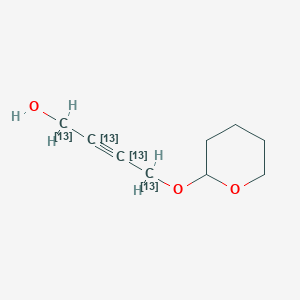
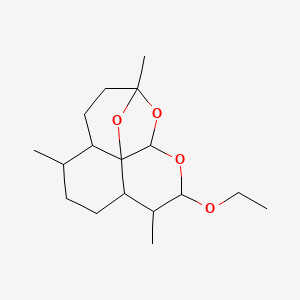
![4-hydroxy-9,10-dioxo-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid](/img/structure/B13403058.png)
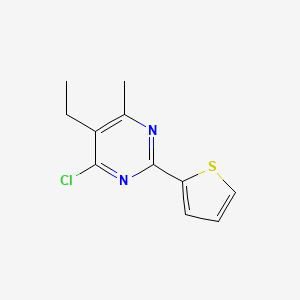
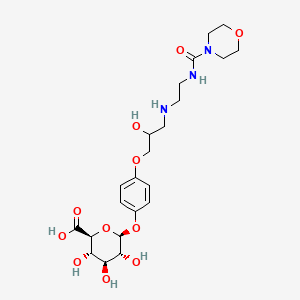
![Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, (R)-](/img/structure/B13403074.png)
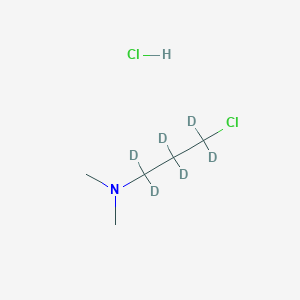
![ethyl (2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B13403085.png)
